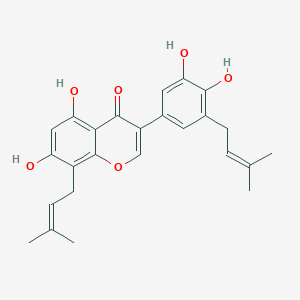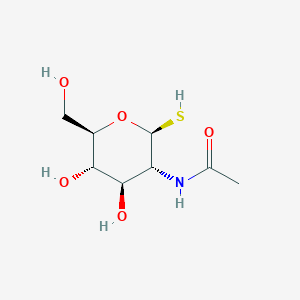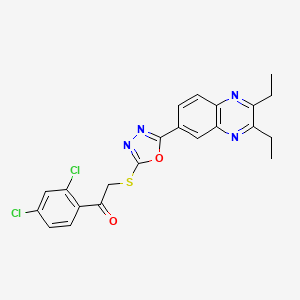
Egfr-IN-88
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-88 ist ein potenter Inhibitor des epidermalen Wachstumsfaktorrezeptors (EGFR), eines transmembranen Proteins, das eine entscheidende Rolle bei der Zellproliferation, -differenzierung und -überlebensfähigkeit spielt. Diese Verbindung hat signifikante zytotoxische Wirkungen auf Krebszellen gezeigt, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter spezifischen Bedingungen. Die Herstellungsmethode beinhaltet typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu ermöglichen. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit bei gleichzeitiger Minimierung der Kosten und Umweltbelastung .
Vorbereitungsmethoden
The synthesis of Egfr-IN-88 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Egfr-IN-88 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes. .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-88 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Hemmung der Tyrosinkinaseaktivität zu untersuchen.
Biologie: Wird in Zellkulturstudien eingesetzt, um die Auswirkungen der EGFR-Hemmung auf Zellproliferation und -apoptose zu untersuchen.
Medizin: Wird als potenzielles Therapeutikum für die Behandlung verschiedener Krebsarten, insbesondere des nicht-kleinzelligen Lungenkrebses, untersucht.
Industrie: Wird bei der Entwicklung neuer EGFR-Inhibitoren und verwandter Arzneimittel eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an die Adenosintriphosphat (ATP)-Bindungsstelle der EGFR-Tyrosinkinase. Diese Bindung hemmt die Kinaseaktivität von EGFR und blockiert so nachgeschaltete Signalwege, die die Zellproliferation und -überlebensfähigkeit fördern. Die Hemmung dieser Wege führt zur Induktion der Apoptose in Krebszellen .
Wirkmechanismus
Egfr-IN-88 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways leads to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-88 ist einzigartig in seiner hohen Potenz und Selektivität für EGFR. Ähnliche Verbindungen sind:
Osimertinib: Ein EGFR-Inhibitor der dritten Generation, der die T790M-Resistenzmutation angreift.
Erlotinib: Ein EGFR-Inhibitor der ersten Generation, der zur Behandlung des nicht-kleinzelligen Lungenkrebses eingesetzt wird.
Gefitinib: Ein weiterer EGFR-Inhibitor der ersten Generation mit ähnlichen Anwendungen.
Afatinib: Ein EGFR-Inhibitor der zweiten Generation, der irreversibel an den Rezeptor bindet
This compound zeichnet sich durch seine Fähigkeit aus, die Apoptose in niedrigeren Konzentrationen im Vergleich zu diesen ähnlichen Verbindungen zu induzieren, was es zu einer wertvollen Ergänzung des Arsenals an EGFR-gerichteten Therapien macht .
Eigenschaften
Molekularformel |
C22H18Cl2N4O2S |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2-[[5-(2,3-diethylquinoxalin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H18Cl2N4O2S/c1-3-16-17(4-2)26-19-9-12(5-8-18(19)25-16)21-27-28-22(30-21)31-11-20(29)14-7-6-13(23)10-15(14)24/h5-10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
VIJBROPXMOLSCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C=C(C=C2)C3=NN=C(O3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl)N=C1CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)

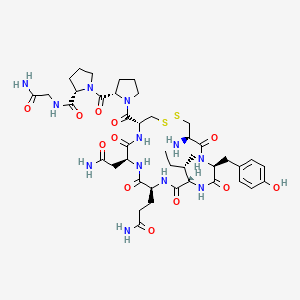

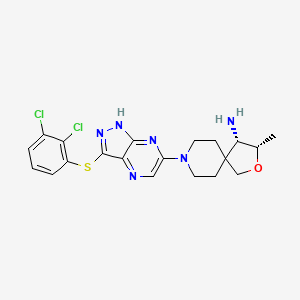



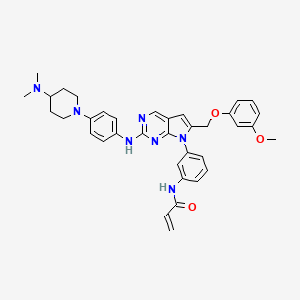

![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
